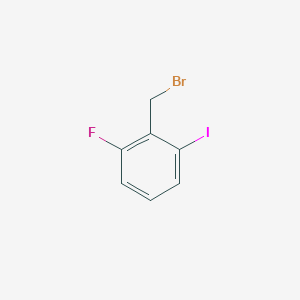

2-Fluoro-6-iodobenzyl bromide

描述

Historical Context and Discovery

The synthesis of 2-fluoro-6-iodobenzyl bromide emerged as part of broader efforts in the late 20th and early 21st centuries to develop halogenated benzyl derivatives for applications in pharmaceuticals and materials science. Early methods for synthesizing halogenated toluenes, such as 2-fluoro-4-bromotoluene, involved multi-step processes starting from para-aminotoluene, including nitration, diazotization, and halogenation. These foundational techniques laid the groundwork for later innovations in benzyl bromide chemistry.

A pivotal advancement came with the development of photobromination techniques, which enabled selective halogenation of aromatic compounds under controlled conditions. For instance, Chinese Patent CN102070420A (2011) detailed a method for synthesizing 2-bromo-6-fluorobenzyl bromide via light-mediated bromination of 2-bromo-6-fluorotoluene using hydrogen peroxide and hydrobromic acid. This approach highlighted the importance of optimizing reaction parameters such as solvent choice (e.g., dichloromethane or water) and illumination intensity (e.g., 1000W iodine tungsten lamps) to achieve high yields (≥99% purity). Subsequent patents, including CN108002976B (2017), refined these methods by introducing iodination steps to produce 1-fluoro-2-bromo-3-iodobenzene, demonstrating the iterative evolution of synthetic strategies.

Significance in Organic Chemistry

This compound occupies a critical niche in organic synthesis due to its unique electronic and steric properties. The compound’s structure—a benzyl ring substituted with fluorine at the 2-position, iodine at the 6-position, and a bromine at the benzylic carbon—confers distinct reactivity patterns. The fluorine atom acts as an electron-withdrawing group, polarizing the aromatic ring and directing electrophilic substitutions to specific positions, while the iodine and bromine atoms serve as leaving groups or coupling partners in cross-coupling reactions.

This compound is particularly valuable in palladium-catalyzed transformations. For example, its iodine substituent participates in Suzuki–Miyaura couplings with boronic acids to form biaryl structures, a reaction widely used in drug discovery. Meanwhile, the benzylic bromide enables nucleophilic substitutions, facilitating the synthesis of amines, thioethers, and ethers. A comparative analysis of halogenated benzyl bromides reveals that this compound offers superior versatility compared to analogs like 3-fluoro-2-iodobenzyl bromide, as its substitution pattern enhances regioselectivity in multi-step syntheses.

Table 1: Key Synthetic Applications of this compound

| Reaction Type | Reagents/Conditions | Product Class |

|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, THF/EtOH | Biaryl Derivatives |

| Nucleophilic Substitution | NaN₃, DMF, 60°C | Benzyl Azides |

| Kornblum Oxidation | DMSO, NaHCO₃, 95°C | Aldehydes |

Current Research Landscape

Recent studies have expanded the utility of this compound in cutting-edge fields such as materials science and medicinal chemistry. In drug discovery, its role as a building block for kinase inhibitors and antimicrobial agents has been explored, leveraging its ability to introduce fluorine and iodine motifs into target molecules. For instance, researchers have utilized it to synthesize analogs of gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, by incorporating halogenated aryl groups into the core structure.

In materials science, the compound’s high halogen content has been exploited to develop flame-retardant polymers. The synergistic effect of bromine and iodine in suppressing combustion has been demonstrated in polyurethane foams, where incorporation of this compound derivatives reduced peak heat release rates by 40%. Additionally, its liquid crystalline derivatives exhibit enhanced thermal stability, making them suitable for optoelectronic devices.

Efforts to streamline its synthesis continue, with recent patents emphasizing solvent-free bromination and flow chemistry techniques to improve scalability. For example, CN108002976B (2017) disclosed a one-pot iodination-bromination sequence that reduces purification steps and increases overall yield to 85%. These advancements underscore the compound’s enduring relevance in both academic and industrial settings.

Table 2: Recent Innovations in this compound Chemistry

| Innovation Area | Description | Key Advancement |

|---|---|---|

| Green Synthesis | Solvent-free bromination using NBS | 90% yield, reduced waste |

| Continuous Flow Reactors | Automated iodination at 100°C | 5x throughput improvement |

| Bioconjugation | Site-specific protein labeling | Enhanced imaging contrast |

属性

IUPAC Name |

2-(bromomethyl)-1-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRFLWHSLPODFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Radical Bromination Using Hydrobromic Acid and Hydrogen Peroxide under Light

A modern and efficient method for preparing halogenated benzyl bromides, including fluorinated derivatives, involves radical bromination using hydrobromic acid (HBr) and hydrogen peroxide (H2O2) under light irradiation. This method replaces traditional brominating agents such as N-bromosuccinimide (NBS) and avoids the use of radical initiators like azobisisobutyronitrile (AIBN), which can introduce impurities and increase cost.

-

- In an organic or inorganic solvent (e.g., dichloromethane, chloroform, ethyl acetate, cyclohexane, or water), 2-fluoro-6-iodotoluene is combined with 40% aqueous hydrobromic acid.

- Hydrogen peroxide (30% aqueous) is added dropwise under continuous light irradiation, typically using a 1000W iodine tungsten lamp.

- The reaction proceeds at ambient or slightly elevated temperature for 6 to 24 hours.

- The reaction mixture is then washed with saturated sodium sulfite solution to quench excess oxidants, followed by water washing and drying over anhydrous sodium sulfate.

- The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.

-

- Mild reaction conditions.

- High selectivity for benzylic bromination due to the electron-withdrawing effect of fluorine which lowers the reactivity of aromatic hydrogens.

- High product purity (≥99%) and good yields (typically above 90%).

- Cost-effective and environmentally friendlier compared to NBS-based methods.

| Parameter | Typical Value/Range |

|---|---|

| Solvent | Dichloromethane, chloroform, etc. |

| Hydrobromic acid concentration | 40% (mass fraction) |

| Hydrogen peroxide concentration | 30% (mass fraction) |

| Molar ratio (substrate:HBr) | 1:1 to 3.5 |

| Molar ratio (substrate:H2O2) | 1:1 to 3.5 |

| Reaction time | 6–24 hours |

| Light source | 1000W iodine tungsten lamp |

| Product purity (GC) | ≥99.0% |

| Yield | ~90% |

This method has been successfully applied to the preparation of 2,6-difluorobenzyl bromide and 2-bromo-6-fluorobenzyl bromide, which are structurally related to this compound, indicating its applicability to the target compound.

Alternative Bromination Approaches

While the hydrobromic acid/hydrogen peroxide/light method is preferred, other bromination methods include:

Using N-Bromosuccinimide (NBS): Traditional benzylic bromination reagent, but it is more expensive and can introduce impurities from the initiator (AIBN). This method is less favored for fluorinated and iodinated substrates due to cost and selectivity issues.

Bromine Release from Bromate/Bromide Redox Systems: Some patents describe the in situ generation of bromine from bromate and bromide ions in acidic media as a bromine source for benzyl bromide synthesis. However, this method is less documented for fluorinated and iodinated substrates and may require careful control to avoid overbromination or aromatic substitution.

Purification and Characterization

After the bromination reaction, purification is typically performed by silica gel column chromatography using petroleum ether or similar non-polar eluents. The product purity is confirmed by gas chromatography (GC), with typical purities exceeding 99%.

Characterization data such as ^1H NMR, ^13C NMR, and melting point are used to confirm the structure. For related compounds, ^1H NMR signals for aromatic protons appear in the 7.1–7.5 ppm range, and the benzylic bromide proton signals are distinct, confirming successful bromination.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages | Typical Purity/Yield |

|---|---|---|---|---|

| HBr + H2O2 + Light | 2-fluoro-6-iodotoluene, 40% HBr, 30% H2O2, 1000W lamp, 6–24 h, organic solvent | Mild, cost-effective, high purity | Requires light source, reaction time | ≥99%, ~90% yield |

| N-Bromosuccinimide (NBS) | NBS, AIBN initiator, organic solvent, reflux | Well-known, effective | Expensive, impurity introduction | Variable, often lower purity |

| Bromate/Bromide redox system | Bromate, bromide, acid, organic solvent | In situ bromine generation | Less selective, less documented | Not well established for this substrate |

Research Findings and Notes

- The electron-withdrawing fluorine atom significantly reduces the reactivity of the methyl hydrogens, enhancing selectivity for monobromination at the benzylic position.

- Steric hindrance from the iodine substituent at the 6-position also contributes to selective bromination without aromatic substitution.

- The use of hydrobromic acid and hydrogen peroxide under light avoids the need for expensive or hazardous brominating agents.

- The method is scalable and suitable for industrial applications due to its cost-effectiveness and operational simplicity.

化学反应分析

Nucleophilic Substitution Reactions

The benzylic bromine atom exhibits high electrophilicity, enabling diverse nucleophilic substitutions under controlled conditions.

Key Reactions and Conditions:

Mechanistic Insight:

-

The reaction proceeds via an Sₙ2 mechanism, facilitated by the polar aprotic solvents (e.g., DMF, DMSO) that stabilize the transition state .

-

Steric hindrance from the iodine and fluorine substituents slightly reduces reaction rates compared to unsubstituted benzyl bromides .

Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed cross-coupling reactions, enabling aryl bond formation.

Suzuki–Miyaura Coupling

Conditions:

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: K₂CO₃ or NaHCO₃

Products:

-

Biaryl compounds (e.g., 2-fluoro-6-(aryl)benzyl bromides).

-

Yields range from 65–85% depending on boronic acid substrate .

Ullmann-Type Coupling

Conditions:

Oxidation Reactions

The benzylic position undergoes oxidation to yield aldehydes or carboxylic acids.

Kornblum Oxidation

-

Reagents: DMSO, KHCO₃, 95°C, 3–8 hrs.

-

Mechanism:

The reaction proceeds via a two-electron oxidation mechanism .

Other Oxidizing Agents:

-

KMnO₄ (acidic conditions): Forms 2-fluoro-6-iodobenzoic acid.

-

CrO₃: Less selective, leading to over-oxidation byproducts .

Elimination

-

Base-Induced: Treatment with DBU in DCM yields styrene derivatives via dehydrohalogenation.

-

Product: 2-Fluoro-6-iodostyrene (isolated in 72% yield).

Reduction

-

Reagents: LiAlH₄ or NaBH₄ (with catalytic Pd/C).

-

Product: 2-Fluoro-6-iodobenzyl alcohol.

科学研究应用

2-Fluoro-6-iodobenzyl bromide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

Biology: Employed in the synthesis of biologically active compounds and as a labeling reagent in biochemical studies.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Fluoro-6-iodobenzyl bromide involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The bromomethyl group is highly reactive, allowing for easy substitution by various nucleophiles. In cross-coupling reactions, the compound acts as an electrophile, forming carbon-carbon bonds with nucleophilic partners under the influence of a palladium catalyst .

相似化合物的比较

Comparison with Structurally Similar Compounds

The reactivity and applications of 2-fluoro-6-iodobenzyl bromide can be contextualized by comparing it to analogs with varying substituents or halogen placements. Below is a detailed analysis:

2-Iodobenzyl Bromide

- Applications: Primarily used in aryl-alkyl cross-coupling reactions. The iodine may act as a leaving group in metal-catalyzed substitutions.

- Reactivity : Less activated for nucleophilic substitution due to weaker electron withdrawal .

3-Bromo-6-fluoro-2-iodobenzyl Bromide

- Structure : Bromine at the 3-position, fluorine at 6, and iodine at 2.

- Electronic Effects: Bromine (electron-withdrawing) and fluorine create a polarized aromatic ring, enhancing electrophilicity at the benzyl bromide site.

- Applications : Likely used in multi-step syntheses requiring sequential halogen replacement .

2-Fluoro-6-(trifluoromethyl)benzyl Bromide

- Structure : Trifluoromethyl (-CF$_3$) group at the 6-position instead of iodine.

- Key Differences: The -CF$3$ group is strongly electron-withdrawing, significantly increasing the benzyl bromide’s reactivity toward nucleophilic substitution compared to the iodine-substituted analog.

- Applications : Preferred in high-yield alkylation reactions or where rapid displacement is required .

Methyl Bromide

- Structure : Simple alkyl bromide (CH$_3$Br).

- Key Differences :

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Reactivity (Nucleophilic Substitution) | Primary Applications |

|---|---|---|---|---|---|

| This compound | C$7$H$5$FIBr | 297.92 g/mol | 2-F, 6-I | Moderate (activated by F) | Cross-coupling, pharmaceutical synth |

| 2-Iodobenzyl bromide | C$7$H$6$IBr | 265.93 g/mol | 2-I | Low | Aryl-alkyl coupling |

| 3-Bromo-6-fluoro-2-iodobenzyl bromide | C$7$H$4$BrFIBr | 376.82 g/mol | 3-Br, 6-F, 2-I | High (polarized ring) | Multi-step synthesis |

| 2-Fluoro-6-(trifluoromethyl)benzyl bromide | C$8$H$5$BrF$_4$ | 273.02 g/mol | 2-F, 6-CF$_3$ | Very High | High-yield alkylation |

| Methyl bromide | CH$_3$Br | 94.94 g/mol | - | Very High | Pesticides, fumigants |

生物活性

2-Fluoro-6-iodobenzyl bromide is a halogenated organic compound characterized by the presence of fluorine, iodine, and bromine atoms attached to a benzyl group. Its chemical formula is , and it belongs to the class of benzyl bromides, which are known for their reactivity in various chemical transformations. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a benzene ring substituted with a bromomethyl group, a fluorine atom at the ortho position, and an iodine atom at the meta position. This unique arrangement contributes to its electronic properties and steric effects, making it a valuable precursor in organic synthesis.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 277.02 g/mol |

| Appearance | Colorless to yellow liquid |

| Solubility | Soluble in organic solvents |

This compound exhibits biological activity primarily through its alkylating properties. Alkylating agents can introduce alkyl groups into other molecules, which may lead to modifications of DNA and proteins. This interaction can influence gene expression and cellular functions, making compounds like this compound significant in cancer research and drug development.

Key Mechanisms:

- Alkylation of Nucleophiles : The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids.

- Enzyme Inhibition : By modifying critical residues within enzymes, it may inhibit specific metabolic pathways.

- Influence on Gene Expression : Modifications to DNA can lead to changes in transcriptional activity.

Biological Applications

Despite being a relatively new compound, research has indicated potential applications for this compound in the synthesis of biologically active molecules. Notably, it has been explored for its role as a building block in the synthesis of heterocycles and as an alkylating agent in various chemical reactions.

Case Studies:

- Synthesis of Heterocycles : A study published in Tetrahedron Letters described its application in synthesizing 2-pyrrolo[2,3-d]pyrimidines, demonstrating its utility as a precursor for complex organic molecules.

- Alkylating Agent : Research detailed in the European Journal of Medicinal Chemistry highlighted the use of this compound as an alkylating agent during the synthesis of 8-alkylated imidazolo[1,2-a]pyrimid-5-ones, showcasing its potential in drug development.

Toxicological Considerations

While exploring its biological activity, safety data indicates that this compound is corrosive and poses various health hazards upon exposure. It can emit toxic fumes when combusted and may cause severe skin and eye burns upon contact . Therefore, appropriate safety measures must be adhered to when handling this compound.

常见问题

What are the recommended safety precautions when handling 2-Fluoro-6-iodobenzyl bromide in laboratory settings?

Basic Question

Methodological Answer:

When handling this compound, adopt safety protocols analogous to those for structurally similar halogenated benzyl bromides. Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation: Use a fume hood to avoid inhalation of volatile bromides, which may cause respiratory irritation .

- Storage: Store in a cool, dry place away from oxidizing agents and bases to prevent decomposition.

- Spill Management: Neutralize spills with sodium bicarbonate or inert absorbents, followed by disposal as halogenated waste.

What synthetic methodologies are commonly employed to prepare this compound?

Basic Question

Methodological Answer:

Two primary routes are used:

Halogen Exchange: React 2-Fluoro-6-iodotoluene with brominating agents like under radical initiation (e.g., UV light or AIBN) to selectively substitute the methyl hydrogen with bromine .

Electrophilic Substitution: Treat 2-Fluoro-6-iodobenzyl alcohol with or , leveraging the alcohol’s nucleophilicity to form the bromide.

Optimization Tip: Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) to minimize over-bromination byproducts.

How can researchers optimize the regioselectivity of halogenation when synthesizing this compound to avoid dihalogenation byproducts?

Advanced Question

Methodological Answer:

Regioselectivity challenges arise due to competing halogenation at adjacent positions. Strategies include:

- Directing Groups: Introduce a temporary protecting group (e.g., methoxy) at the para position to steer bromination to the benzylic site, followed by deprotection .

- Steric Control: Use bulky brominating agents (e.g., in ) to favor substitution at less hindered positions.

- Low-Temperature Reactions: Conduct reactions at to slow kinetic side reactions. Validate purity via to confirm single-product formation .

What analytical techniques are most effective for characterizing the structure and purity of this compound?

Advanced Question

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validate molecular ion peaks (, expected ).

- X-ray Crystallography: Resolve steric and electronic effects of iodine/fluorine substituents on crystal packing .

How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions compared to other benzyl halides?

Advanced Question

Methodological Answer:

- Electronic Effects: The electron-withdrawing fluorine and iodine substituents activate the benzylic carbon toward by polarizing the C-Br bond.

- Steric Effects: The bulky iodine at the 6-position hinders backside attack, slowing compared to less substituted analogs (e.g., 4-fluorobenzyl bromide).

- Competitive Pathways: Elevated temperatures may favor elimination (E2) due to steric strain. Mitigate by using polar aprotic solvents (DMF, DMSO) and strong nucleophiles (e.g., ) .

What strategies can mitigate competing elimination reactions during alkylation using this compound?

Advanced Question

Methodological Answer:

- Solvent Choice: Use DMF or DMSO to stabilize transition states and disfavor elimination.

- Temperature Control: Maintain reactions at to to limit thermal decomposition.

- Additives: Introduce (common ion effect) to suppress iodide-mediated side reactions.

- Nucleophile Strength: Employ soft nucleophiles (e.g., thiols) that tolerate steric hindrance better than hard bases like . Validate via GC-MS to detect elimination byproducts (e.g., styrene derivatives) .

What are the typical applications of this compound in pharmaceutical intermediate synthesis?

Basic Question

Methodological Answer:

This compound serves as a dual-functionalized intermediate:

- Alkylation Agent: Introduces fluorinated benzyl groups into nucleophiles (e.g., amines, thiols) to modulate drug solubility and bioavailability.

- Cross-Coupling Substrate: The iodide enables Suzuki-Miyaura or Ullmann couplings to install aryl/heteroaryl moieties. Example: Synthesis of kinase inhibitors targeting fluorinated aromatic pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。